BenchChemオンラインストアへようこそ!

Lapatinib

Kinase Selectivity EGFR Inhibition HER2 Targeting

Lapatinib is the reversible dual EGFR/HER2 TKI with a uniquely slow receptor off-rate (t₁/₂ ≥300 min), enabling sustained target suppression in pulsatile dosing protocols. Unlike tucatinib (HER2-selective) or neratinib (irreversible pan-ErbB), its balanced inhibition (EGFR IC₅₀ 10.8 nM, HER2 9.2 nM) interrogates EGFR-HER2 heterodimer signaling and trastuzumab resistance mechanisms. With characterized blood-tumor barrier penetration, it is the definitive tool for CNS metastasis and adaptive kinome reprogramming research. Choose lapatinib for dual blockade and residence-time pharmacology not achievable with alternative TKIs.

Molecular Formula C29H26ClFN4O4S
Molecular Weight 581.1 g/mol
CAS No. 388082-78-8
Cat. No. B1662979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLapatinib
CAS388082-78-8
SynonymsGW 282974X
GW 572016
GW-282974X
GW-572016
GW282974X
GW572016
lapatinib
lapatinib ditosylate
N-(3-chloro-4-(((3-fluorobenzyl)oxy)phenyl)-6-(5-(((2-methylsulfonyl)ethyl)amino)methyl) -2-furyl)-4-quinazolinamine
Tyke
Molecular FormulaC29H26ClFN4O4S
Molecular Weight581.1 g/mol
Structural Identifiers
SMILESCS(=O)(=O)CCNCC1=CC=C(O1)C2=CC3=C(C=C2)N=CN=C3NC4=CC(=C(C=C4)OCC5=CC(=CC=C5)F)Cl
InChIInChI=1S/C29H26ClFN4O4S/c1-40(36,37)12-11-32-16-23-7-10-27(39-23)20-5-8-26-24(14-20)29(34-18-33-26)35-22-6-9-28(25(30)15-22)38-17-19-3-2-4-21(31)13-19/h2-10,13-15,18,32H,11-12,16-17H2,1H3,(H,33,34,35)
InChIKeyBCFGMOOMADDAQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityYellow solid. Solubility at 25 eg C (mg/mL): 0.007 in water;  0.001 in 0.1 N HCl /Lapatinib ditoluenesulfonate monohydrate/
2.23e-02 g/L

Structure & Identifiers


Interactive Chemical Structure Model





Lapatinib CAS 388082-78-8: Evidence-Based Selection Guide for the Dual EGFR/HER2 Tyrosine Kinase Inhibitor in Targeted Oncology Research


Lapatinib (CAS 388082-78-8, ditosylate monohydrate salt) is an orally bioavailable, small-molecule, reversible dual tyrosine kinase inhibitor (TKI) that selectively targets the intracellular ATP-binding domains of epidermal growth factor receptor (EGFR/ErbB1) and human epidermal growth factor receptor 2 (HER2/ErbB2) [1]. In cell-free kinase assays using purified enzyme domains, lapatinib demonstrates potent inhibition with reported IC₅₀ values of 10.2 nM against EGFR and 9.8 nM against ErbB-2 [2], or 10.8 nM and 9.2 nM respectively [3]. This dual inhibition mechanism is central to its clinical utility, having received U.S. FDA approval in 2007 for use in combination with capecitabine for treating patients with advanced or metastatic HER2-positive breast cancer who have progressed on prior therapy including an anthracycline, a taxane, and trastuzumab [4].

Why Lapatinib Cannot Be Casually Substituted with Other HER2-Directed TKIs: Key Differentiators in Kinase Selectivity, Binding Kinetics, and Clinical Context


While lapatinib belongs to the class of HER2-directed small-molecule TKIs, its substitution with other agents like neratinib, tucatinib, or afatinib is not straightforward and requires careful consideration of key pharmacological and clinical differences. Lapatinib is a reversible dual inhibitor of both EGFR and HER2 [1], whereas tucatinib is a highly selective HER2 inhibitor with minimal EGFR activity [2], and neratinib is an irreversible pan-ErbB inhibitor [3]. These mechanistic distinctions translate into divergent efficacy, toxicity profiles, and clinical indications. Notably, lapatinib is FDA-approved specifically in combination with capecitabine for trastuzumab-refractory advanced breast cancer [4], a distinct niche from other TKIs. The quantitative evidence presented below delineates these specific points of differentiation, guiding informed selection for research and clinical procurement.

Lapatinib Quantitative Differentiation: Direct Comparative Evidence Against Leading HER2 TKIs


Kinase Selectivity Profile: Lapatinib as a Dual EGFR/HER2 Inhibitor vs. Tucatinib's HER2-Selective Profile

Lapatinib is a potent dual inhibitor of both EGFR and HER2, whereas tucatinib is a highly selective HER2 inhibitor with minimal activity against EGFR. In cell-free kinase assays, lapatinib inhibits purified EGFR with an IC₅₀ of 10.8 nM and HER2 with an IC₅₀ of 9.2 nM [1]. In contrast, tucatinib demonstrates an IC₅₀ of 449 nM against EGFR and 6.9 nM against HER2, representing a >65-fold selectivity window for HER2 over EGFR [1]. This fundamental difference in target profile underlies the distinct clinical toxicity patterns: lapatinib's EGFR inhibition contributes to characteristic skin rash and diarrhea, while tucatinib's HER2 selectivity spares EGFR-related toxicities [2].

Kinase Selectivity EGFR Inhibition HER2 Targeting Off-Target Effects

Binding Kinetics: Lapatinib's Exceptionally Slow Off-Rate Compared to Other Reversible EGFR Inhibitors

Lapatinib exhibits a uniquely slow dissociation rate from its target receptors compared to many other kinase inhibitors. The apparent inhibition constant (Kᵢᵃᵖᵖ) values for lapatinib against the tyrosine kinase activity of EGFR and HER2 receptors are 3 nM and 13 nM, respectively [1]. Critically, the dissociation half-life of the lapatinib-receptor complex is greater than or equal to 300 minutes (5 hours) [2]. This prolonged residence time on the target is a distinguishing feature among reversible TKIs and contributes to sustained target inhibition despite the drug's relatively short plasma half-life. In contrast, other reversible EGFR inhibitors like gefitinib and erlotinib have much faster off-rates, with dissociation half-lives typically measured in minutes rather than hours [3].

Binding Kinetics Drug-Target Residence Time Receptor Occupancy Pharmacodynamics

Clinical Efficacy in Trastuzumab-Refractory Setting: Lapatinib Plus Capecitabine vs. Capecitabine Alone

The pivotal Phase III trial (EGF100151) demonstrated that the addition of lapatinib to capecitabine significantly prolongs time to progression (TTP) in women with HER2-positive advanced breast cancer that had progressed on prior trastuzumab-containing therapy. The study randomized 399 patients to receive either lapatinib 1,250 mg/day continuously plus capecitabine 2,000 mg/m² on days 1-14 of a 21-day cycle, or capecitabine 2,500 mg/m² on the same schedule [1]. The addition of lapatinib prolonged TTP with a hazard ratio (HR) of 0.57 (95% CI, 0.43–0.77; P < 0.001), representing a 43% reduction in the risk of disease progression [1]. The median TTP was 27.1 weeks in the combination arm versus 18.6 weeks in the capecitabine-alone arm [2]. Furthermore, the combination significantly reduced the incidence of central nervous system (CNS) metastases at first progression (4 vs. 13 events; P = 0.045) [1].

Clinical Trial Progression-Free Survival Trastuzumab Resistance Combination Therapy

Toxicity Differentiation: Distinct Adverse Event Profiles Among Lapatinib, Neratinib, and Tucatinib

A comprehensive analysis of the FDA Adverse Event Reporting System (FAERS) database spanning Q1 2015 to Q3 2024, encompassing 7,848 adverse event reports for HER2 TKIs, revealed distinct toxicity signatures for lapatinib, neratinib, and tucatinib [1]. The study identified 557 significant adverse event signals across the three agents. Lapatinib was predominantly associated with notable skin toxicities, including rash, erythema, and dry skin [1]. In contrast, neratinib exhibited higher gastrointestinal toxicity, particularly severe diarrhea, while tucatinib showed specific adverse reactions linked to its combination therapy context [2]. These differential safety profiles are consistent with their distinct target selectivity: lapatinib's dual EGFR/HER2 inhibition leads to EGFR-mediated cutaneous adverse events, whereas neratinib's irreversible pan-ErbB inhibition causes more pronounced GI effects [3].

Safety Pharmacology Adverse Event Profiling Toxicity FAERS Database

Central Nervous System Penetration: Lapatinib's Restricted but Detectable Brain Metastasis Exposure

Lapatinib's ability to penetrate the central nervous system (CNS) is a key differentiator from large-molecule HER2 therapies like trastuzumab, which do not cross the intact blood-brain barrier. In a preclinical model using mice bearing MDA-MB-231-BR-HER2 brain metastases of breast cancer, administration of ¹⁴C-lapatinib (100 mg/kg p.o.) resulted in brain metastasis concentrations that were 7–9-fold greater than those in the surrounding normal brain tissue at 2 and 12 hours post-dose [1]. However, the average lapatinib concentration in brain metastases was still only 10–20% of that achieved in peripheral metastases, indicating restricted overall CNS penetration [2]. Notably, only in a subset of brain lesions (approximately 17%) did lapatinib concentrations approach those found in systemic metastases [2]. This heterogeneous distribution correlates with variations in blood-tumor barrier permeability [1].

Brain Metastasis Blood-Brain Barrier CNS Penetration Pharmacokinetics

Food Effect on Oral Bioavailability: Lapatinib's Marked Absorption Enhancement with Meals

Lapatinib exhibits a pronounced food effect that significantly impacts its oral bioavailability, a critical consideration for both preclinical dosing and clinical administration. When administered with a low-fat meal (5% fat, 500 calories), lapatinib's area under the concentration-time curve (AUC) increases approximately 3-fold, and maximum plasma concentration (Cₘₐₓ) increases approximately 2.5-fold compared to fasted administration [1]. With a high-fat meal (50% fat, 1,000 calories), the effect is even more substantial, with AUC increasing approximately 4-fold and Cₘₐₓ approximately 3-fold [2]. This pronounced food effect contrasts with some other oral TKIs like neratinib, which is recommended to be taken with food to mitigate gastrointestinal toxicity rather than to enhance absorption [3]. The clinical implication is that lapatinib must be administered either consistently with food or consistently in the fasted state to maintain predictable systemic exposure.

Pharmacokinetics Oral Bioavailability Food Effect Drug Formulation

Lapatinib: Defined Application Scenarios Based on Quantitative Differentiation Evidence


Investigating Dual EGFR/HER2 Signaling Blockade in Preclinical Oncology Models

Based on lapatinib's balanced dual inhibition of EGFR (IC₅₀ 10.8 nM) and HER2 (IC₅₀ 9.2 nM) [1], this compound is the preferred tool for studies requiring simultaneous blockade of both receptors. Unlike tucatinib, which selectively inhibits HER2 with minimal EGFR activity (EGFR IC₅₀ = 449 nM) [2], lapatinib enables researchers to assess the contribution of EGFR-HER2 heterodimer signaling to tumor progression and therapeutic resistance. This dual targeting is particularly relevant in models where EGFR and HER2 are co-expressed, such as certain breast, gastric, and head and neck squamous cell carcinoma models.

Studying Trastuzumab Resistance Mechanisms and Overcoming Strategies

Lapatinib retains significant in vitro activity against HER2-positive breast cancer cell lines selected for long-term outgrowth in trastuzumab-containing medium, demonstrating its utility as a tool to study trastuzumab resistance mechanisms [3]. The compound's ability to inhibit both EGFR and HER2 provides a distinct advantage over trastuzumab alone, as it can circumvent resistance pathways involving EGFR upregulation or HER2 truncation. Procurement of lapatinib is indicated for laboratories focused on elucidating adaptive kinome reprogramming and developing combination strategies to overcome trastuzumab resistance.

Examining Brain Metastasis Penetration and CNS-Targeted Combination Therapies

Although lapatinib's CNS penetration is restricted (brain metastasis concentrations reaching only 10–20% of peripheral metastasis levels), it is one of the few HER2-directed agents with demonstrated ability to cross the blood-tumor barrier [4]. This property makes lapatinib a critical research tool for investigating the pharmacokinetic and pharmacodynamic determinants of brain metastasis response. Studies evaluating strategies to enhance CNS delivery—such as co-administration with efflux transporter inhibitors or use of nanoparticle formulations—benefit from lapatinib's well-characterized brain distribution profile [5].

Evaluating Sustained Target Inhibition in Pharmacodynamic Studies

Lapatinib's exceptionally slow dissociation rate from EGFR and HER2 (receptor occupancy half-life ≥ 300 minutes) [6] makes it uniquely suited for pharmacodynamic studies requiring prolonged target suppression despite fluctuating plasma concentrations. Researchers investigating the relationship between drug-target residence time and downstream signaling inhibition should select lapatinib over reversible inhibitors with faster off-rates (e.g., gefitinib, erlotinib). This kinetic property also supports its use in pulsatile or intermittent dosing regimen studies aimed at mitigating toxicity while maintaining target coverage.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Lapatinib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.